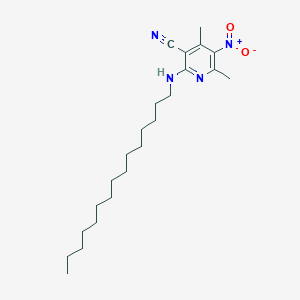
2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromo and nitro group on the phenyl ring, along with two phenyl groups attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. One common method is the use of diethyl ammonium hydrogen phosphate as a catalyst under thermal solvent-free conditions . Another approach involves the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia . These methods provide efficient routes to obtain the desired imidazole derivative with high yields.
Análisis De Reacciones Químicas
2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the synthesis of dyes and pigments due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In anticancer research, the compound is believed to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole can be compared with other imidazole derivatives such as:
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the bromo and nitro groups, resulting in different chemical reactivity and biological activity.
2-{4-chloro-3-nitrophenyl}-4,5-diphenyl-1H-imidazole: Similar structure but with a chloro group instead of a bromo group, leading to variations in substitution reactions and biological effects.
2-{4-bromo-3-aminophenyl}-4,5-diphenyl-1H-imidazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H14BrN3O2 |
|---|---|
Peso molecular |
420.3g/mol |
Nombre IUPAC |
2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C21H14BrN3O2/c22-17-12-11-16(13-18(17)25(26)27)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13H,(H,23,24) |
Clave InChI |
VGSOTDPKFVQHOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-2-[(2-methylpiperidin-1-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B402424.png)
![3-bromo-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B402425.png)
![(3-Chloro-benzylidene)-[1,2,4]triazol-4-yl-amine](/img/structure/B402426.png)
![8-methoxy-4,4-dimethyl-2-(2-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402427.png)

![3-(4-bromophenyl)-5-(3-chloro-4-methylphenyl)-4,6-dioxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-[1,3]-dioxoindane)](/img/structure/B402432.png)
![8-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B402433.png)
![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B402436.png)
![4-methoxy-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B402438.png)
![3-(3-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE](/img/structure/B402439.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B402441.png)

